2-Bromo-N-methylpropanamide 2-Bromo-N-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 74538-22-0
VCID: VC5434411
InChI: InChI=1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7)
SMILES: CC(C(=O)NC)Br
Molecular Formula: C4H8BrNO
Molecular Weight: 166.018

2-Bromo-N-methylpropanamide

CAS No.: 74538-22-0

Cat. No.: VC5434411

Molecular Formula: C4H8BrNO

Molecular Weight: 166.018

* For research use only. Not for human or veterinary use.

2-Bromo-N-methylpropanamide - 74538-22-0

Specification

CAS No. 74538-22-0
Molecular Formula C4H8BrNO
Molecular Weight 166.018
IUPAC Name 2-bromo-N-methylpropanamide
Standard InChI InChI=1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7)
Standard InChI Key ALSQAGFRBPHNIQ-UHFFFAOYSA-N
SMILES CC(C(=O)NC)Br

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound’s structure consists of a propanamide chain substituted with a bromine atom at the second carbon and a methyl group on the nitrogen (Figure 1). Key bond angles and lengths include:

  • C–Br bond length: ~1.93 Å (typical for alkyl bromides) .

  • C=O bond length: ~1.23 Å (amide carbonyl) .

Physical Properties

PropertyValueSource
Melting Point145–149°C
Boiling Point240°C (estimated)
Density1.5 g/cm³
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)

Synthetic Routes

Halogenation of N-Methylpropanamide

The most common method involves bromination of N-methylpropanamide using bromine (Br₂) in dichloromethane at 0–5°C . The reaction proceeds via electrophilic substitution:

N-Methylpropanamide+Br2CH2Cl22-Bromo-N-methylpropanamide+HBr\text{N-Methylpropanamide} + \text{Br}_2 \xrightarrow{\text{CH}_2\text{Cl}_2} \text{2-Bromo-N-methylpropanamide} + \text{HBr}

Yield: 70–85% after purification by recrystallization.

Nucleophilic Substitution

Alternative routes employ nucleophilic displacement of α-bromo precursors. For example, reaction of 2-bromo-2-methylpropanoyl bromide with methylamine yields the target compound :

2-Bromo-2-methylpropanoyl bromide+CH3NH22-Bromo-N-methylpropanamide+HBr\text{2-Bromo-2-methylpropanoyl bromide} + \text{CH}_3\text{NH}_2 \rightarrow \text{2-Bromo-N-methylpropanamide} + \text{HBr}

Chemical Reactivity

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols):

C4H8BrNO+NaN3C4H8N4O+NaBr\text{C}_4\text{H}_8\text{BrNO} + \text{NaN}_3 \rightarrow \text{C}_4\text{H}_8\text{N}_4\text{O} + \text{NaBr}

This reaction is pivotal in synthesizing azide derivatives for click chemistry .

Reduction and Oxidation

  • Reduction with LiAlH₄ yields N-methylpropanamine.

  • Oxidation using KMnO₄ forms N-methylpropanoic acid.

Elimination Reactions

Under basic conditions (e.g., K₂CO₃), elimination produces N-methylacrylamide, a monomer for polymer synthesis :

C4H8BrNOBaseC3H5NO+HBr\text{C}_4\text{H}_8\text{BrNO} \xrightarrow{\text{Base}} \text{C}_3\text{H}_5\text{NO} + \text{HBr}

Applications in Scientific Research

Polymer Chemistry

2-Bromo-N-methylpropanamide serves as an initiator in atom transfer radical polymerization (ATRP). For example, it facilitates the synthesis of poly(methyl methacrylate) with controlled molecular weight (Đ = 1.2–1.5) .

Pharmaceutical Intermediates

The compound is a precursor to α-fluoroamides, which exhibit antimicrobial activity. A 2020 study demonstrated its use in synthesizing fluorinated protease inhibitors .

Enzyme Studies

In biocatalysis, haloalkane dehalogenases catalyze the enantioselective hydrolysis of this compound to produce (S)-α-hydroxyamides (ee > 95%) .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Comparison with Analogous Compounds

CompoundMolecular FormulaKey DifferencesApplications
2-Bromo-N-ethylpropanamideC₅H₁₀BrNOEthyl group enhances lipophilicityDrug delivery systems
2-Bromo-2-methylpropanamideC₄H₈BrNOMethyl at C2; higher thermal stabilityPolymer initiators

Future Research Directions

  • Mechanistic Studies: Elucidate the role of Lewis acids in enhancing substitution kinetics .

  • Biological Screening: Evaluate cytotoxicity and therapeutic potential in cancer cell lines.

  • Green Synthesis: Develop solvent-free bromination methods to reduce environmental impact.

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